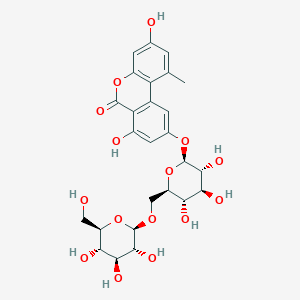
Alternariol 9-Gentiobioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alternariol 9-Gentiobioside is a derivative of alternariol, a mycotoxin produced by various species of the fungus Alternaria. This compound is known for its complex structure and potential biological activities. Alternariol itself is often found in contaminated food products such as grains, fruits, and vegetables, and has been studied for its toxicological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol 9-Gentiobioside typically involves the glycosylation of alternariol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a sugar moiety to alternariol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in biotechnological methods, including the use of engineered microorganisms, have shown promise in producing this compound more efficiently .
化学反应分析
Types of Reactions
Alternariol 9-Gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
科学研究应用
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Research has focused on its effects on cellular processes, including its potential as an anticancer agent.
Medicine: Studies have explored its pharmacological properties, such as its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of Alternariol 9-Gentiobioside involves several pathways:
Cytotoxicity: It induces cell death through the generation of reactive oxygen species, leading to oxidative stress and mitochondrial dysfunction.
Anti-inflammatory: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Cell Cycle Arrest: It can halt the cell cycle, preventing the proliferation of cancer cells.
Apoptosis: It triggers programmed cell death through the activation of caspases and other apoptotic proteins.
相似化合物的比较
Similar Compounds
Alternariol: The parent compound, known for its toxicological effects.
Alternariol 9-Methyl Ether: A derivative with similar biological activities.
Alternariol 3-Sulfate: Another derivative with distinct chemical properties
Uniqueness
Alternariol 9-Gentiobioside is unique due to its glycosylated structure, which enhances its solubility and potentially modifies its biological activity. This makes it a valuable compound for studying the effects of glycosylation on mycotoxins and their derivatives .
属性
分子式 |
C26H30O15 |
|---|---|
分子量 |
582.5 g/mol |
IUPAC 名称 |
3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C26H30O15/c1-8-2-9(28)3-13-16(8)11-4-10(5-12(29)17(11)24(36)39-13)38-26-23(35)21(33)19(31)15(41-26)7-37-25-22(34)20(32)18(30)14(6-27)40-25/h2-5,14-15,18-23,25-35H,6-7H2,1H3/t14-,15-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |
InChI 键 |
FDXXHVUYQVMVEL-QFEMTIKASA-N |
手性 SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)O2)O |
规范 SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
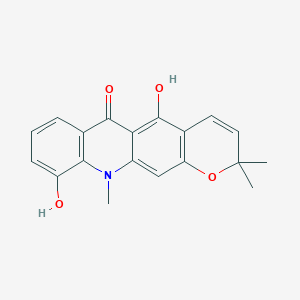

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
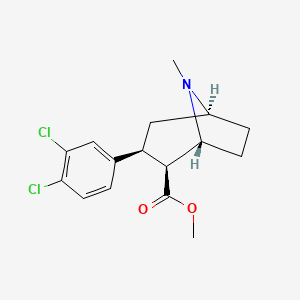

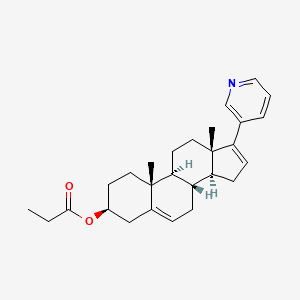
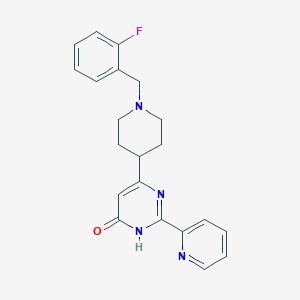
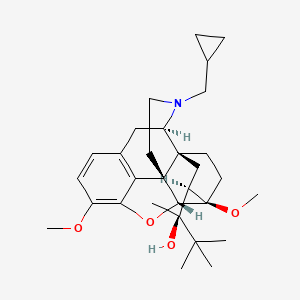
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
